molecular formula C8H3BrClN3O2 B6211183 8-bromo-4-chloro-3-nitro-1,6-naphthyridine CAS No. 2092587-25-0

8-bromo-4-chloro-3-nitro-1,6-naphthyridine

Cat. No. B6211183
CAS RN: 2092587-25-0
M. Wt: 288.5
InChI Key:
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Description

8-bromo-4-chloro-3-nitro-1,6-naphthyridine is a derivative of 1,6-naphthyridines . 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Molecular Structure Analysis

The molecular formula of 8-bromo-4-chloro-3-nitro-1,6-naphthyridine is C8H3BrClN3O2 . Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

While specific chemical reactions involving 8-bromo-4-chloro-3-nitro-1,6-naphthyridine are not detailed in the literature, 1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-bromo-4-chloro-3-nitro-1,6-naphthyridine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chloro-3-nitropyridine", "4-bromo-1,6-naphthyridine", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Water", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 2-chloro-3-nitropyridine is treated with sodium hydride in dimethylformamide to form the intermediate 2-chloro-3-nitropyridine-N-oxide.", "Step 2: 4-bromo-1,6-naphthyridine is reacted with hydrochloric acid and water to form the intermediate 4-bromo-1,6-naphthyridine hydrochloride.", "Step 3: The 2-chloro-3-nitropyridine-N-oxide is then reacted with the 4-bromo-1,6-naphthyridine hydrochloride in the presence of sodium hydroxide in ethanol to form the intermediate 8-bromo-4-chloro-3-nitro-1,6-naphthyridine-N-oxide.", "Step 4: The intermediate 8-bromo-4-chloro-3-nitro-1,6-naphthyridine-N-oxide is then reduced with sodium hydride in ethanol to form the final product, 8-bromo-4-chloro-3-nitro-1,6-naphthyridine." ] }

CAS RN

2092587-25-0

Product Name

8-bromo-4-chloro-3-nitro-1,6-naphthyridine

Molecular Formula

C8H3BrClN3O2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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